Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which contains both sulfur and nitrogen atoms, and is substituted with ethyl, bromo, and ethoxybenzyl groups.
Preparation Methods
The synthesis of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Condensation Reactions: The carboxylate group can participate in condensation reactions with amines or alcohols to form amides or esters.
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and solvents like ethanol or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The specific pathways involved depend on the biological target and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar in structure but with a methyl group instead of an ethoxybenzyl group.
Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate: Contains a bromophenyl group instead of an ethoxybenzyl group.
These compounds share similar chemical properties but differ in their biological activities and applications due to the variations in their substituents.
Properties
IUPAC Name |
ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFLWDWCPHXSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177029 | |
Record name | Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206908-27-1 | |
Record name | Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206908-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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